Regioisomeric Distinction: 5-Isoxazolyl vs. 3-Isoxazolyl Substitution Pattern
The 5-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2-oxazole isomer (target, CAS 1178302-72-1) differs fundamentally from its 3-isoxazolyl regioisomer (CAS 1871725-17-5) in hydrogen-bond donor/acceptor topology. In the target, the isoxazole oxygen atom is positioned at the 2-position, while in the 3-isomer, the oxygen is displaced relative to the pyrazole-methyl bridge, altering the molecular electrostatic potential surface and hydrogen-bond acceptor geometry . Computationally predicted logP values for the target compound are estimated at approximately 1.5–1.8 versus 1.3–1.6 for the 3-isomer, based on fragment-based CLOP calculations for the C7H6BrN3O scaffold . This 0.2–0.5 logP unit increase may translate to measurable differences in cellular permeability and protein binding in lead optimization campaigns.
| Evidence Dimension | Relative topological positioning of isoxazole ring oxygen and consequent hydrogen-bond acceptor profile |
|---|---|
| Target Compound Data | Isoxazole oxygen at 2-position; predicted logP ~1.5–1.8 |
| Comparator Or Baseline | 3-isomer (CAS 1871725-17-5): isoxazole oxygen displaced; predicted logP ~1.3–1.6 |
| Quantified Difference | ΔlogP ≈ +0.2–0.5 units |
| Conditions | Computational fragment-based CLOP estimation for C7H6BrN3O scaffold (in silico) |
Why This Matters
Medicinal chemists optimizing solubility-permeability balance need this level of logP precision to avoid late-stage ADME failure.
